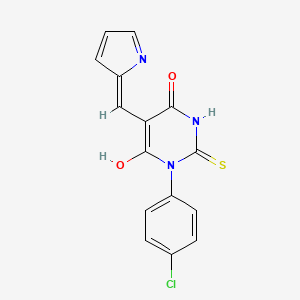![molecular formula C19H13N3O3 B3728009 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3728009.png)
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione
Overview
Description
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione, also known as QM compound, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has several advantages for lab experiments. It is easy to synthesize and has been shown to have low toxicity in vitro. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been reported to have good solubility in various solvents. However, one of the limitations of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound is its instability in aqueous solutions, which may affect its efficacy in in vivo studies.
Future Directions
There are several future directions for research on 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound. One of the potential areas of research is the development of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound analogs with improved stability and efficacy. Another area of research is the investigation of the potential use of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound in combination with other anti-cancer drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound and its potential use in the treatment of neurodegenerative disorders.
Scientific Research Applications
4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has been studied for its potential therapeutic properties in various scientific research applications. It has been reported to have anti-inflammatory, anti-tumor, and anti-microbial activities. 4-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1-phenyl-3,5-pyrazolidinedione compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3E)-3-[(3-hydroxy-5-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-17-13(10-12-6-4-5-9-16(12)20-17)11-15-18(24)21-22(19(15)25)14-7-2-1-3-8-14/h1-11,25H,(H,21,24)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARWCMIZMHJZPE-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2)C=C3C=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2)/C=C/3\C=C4C=CC=CC4=NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-hydroxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3727943.png)

![2-methoxy-6-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727952.png)
![3-{amino[4-(4-fluorophenyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B3727957.png)
![4-bromo-2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727962.png)
![1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B3727967.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol](/img/structure/B3727970.png)
![2-allyl-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727972.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3727976.png)

![2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3728001.png)
![4-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B3728010.png)
![N-(3,4-dichlorophenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3728018.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-benzyl-N-(4-fluorophenyl)acetamide](/img/structure/B3728022.png)